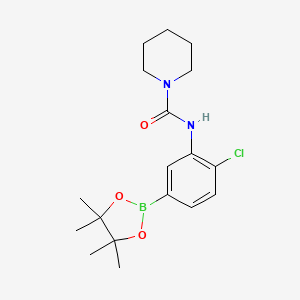
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H26BClN2O3 and its molecular weight is 364.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound with potential pharmacological applications. Its structure includes a piperidine ring and a boron-containing moiety, which may contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C14H19BClNO3
- Molecular Weight : 295.58 g/mol
- CAS Number : 1351379-40-2
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the boron atom suggests potential interactions with enzymes that are sensitive to boron compounds. Boron compounds have been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Modulation of Cellular Pathways : The piperidine moiety may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.
- Antiproliferative Effects : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
Recent studies have focused on the compound's pharmacological profile. Here are some key findings:
| Study | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 Breast Cancer | 8.0 | Apoptosis induction |
| Study 2 | A549 Lung Cancer | 5.6 | Cell cycle arrest |
| Study 3 | HeLa Cervical Cancer | 7.4 | Inhibition of proliferation |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines. It demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 8.0 μM, indicating potential as an anticancer agent .
- Mechanistic Insights : Research indicated that compounds with similar structures could induce apoptosis through the mitochondrial pathway and activate caspases . This suggests that this compound may also engage similar pathways.
- Metabolic Stability : Investigations into the metabolic stability of related compounds showed that modifications in the molecular structure can enhance solubility and stability in biological systems . This aspect is crucial for developing effective therapeutic agents.
Propiedades
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-8-9-14(20)15(12-13)21-16(23)22-10-6-5-7-11-22/h8-9,12H,5-7,10-11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBJRRRZPSFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














